molecular formula C8H6ClIO2 B8121474 4-CHLORO-2-IODO-BENZENEACETIC ACID

4-CHLORO-2-IODO-BENZENEACETIC ACID

Cat. No.: B8121474
M. Wt: 296.49 g/mol
InChI Key: SSZLDVCFUHVOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Aromatic Systems

Halogenated aromatic compounds are a class of organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring. The introduction of halogens into an aromatic system can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. This makes them crucial in various fields, including medicinal chemistry, materials science, and agrochemicals. nih.gov

The specific combination of a chloro and an iodo substituent on the benzene (B151609) ring of 4-chloro-2-iodo-benzeneacetic acid is noteworthy. The differing electronegativity and size of chlorine and iodine atoms create a unique electronic and steric environment on the aromatic ring. This di-halogenation pattern can influence the reactivity of the molecule in cross-coupling reactions and other transformations, making it a potentially versatile intermediate in organic synthesis.

Significance of Multifunctionalized Benzeneacetic Acid Derivatives in Chemical Research

Benzeneacetic acid and its derivatives, also known as phenylacetic acids, are a significant class of compounds in chemical research. The phenylacetic acid scaffold is found in numerous biologically active molecules and natural products. For instance, substituted phenylacetic acids have been investigated for their efficacy in a range of medical treatments. patsnap.com The incorporation of a phenylacetic acid moiety can confer important properties to a molecule, and researchers often synthesize novel derivatives to explore new biological activities. patsnap.com

The presence of multiple functional groups, as seen in this compound (two different halogens and a carboxylic acid), offers multiple points for further chemical modification. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the halogen atoms can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This multifunctionality makes such compounds valuable as scaffolds for building diverse molecular libraries for drug discovery and other applications.

Overview of Research Trajectories for Related Chemical Architectures

While specific research on this compound is limited, the research trajectories of related compounds provide insight into its potential areas of investigation.

Halogenated Phenylacetic Acids as Enzyme Inhibitors: Substituted phenylacetic acids with halogenated benzyl (B1604629) groups have been synthesized and evaluated as aldose reductase inhibitors, indicating the importance of the methylene (B1212753) spacer in the acetic acid moiety for biological activity. nih.govchemicalbook.com This suggests that this compound could be a candidate for similar biological screening.

Synthesis of Complex Heterocycles: The reactivity of halogenated aromatic acids is often exploited in the synthesis of more complex molecules. For example, related chloro-iodobenzoic acids are used as starting materials in multi-step syntheses to produce complex heterocyclic structures with potential pharmaceutical applications. google.com

Precursors for Advanced Materials: The electronic properties imparted by halogen atoms are of interest in materials science. Halogenation of organic semiconductors is a known strategy to modify their electronic energy levels and solid-state packing, which can enhance their performance in devices like organic field-effect transistors. nih.gov

The study of related compounds such as 4-chloro-2-iodobenzoic acid wikipedia.org and 4-chloro-2-iodo-1-methylbenzene nih.gov further underscores the interest in this particular substitution pattern on the benzene ring. The synthesis of such molecules often involves multi-step processes, including diazotization and iodination reactions. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-iodophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZLDVCFUHVOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Iodo Benzeneacetic Acid

Approaches to Regioselective Halogenation of Benzeneacetic Acid Scaffolds

The direct introduction of halogen atoms onto a benzeneacetic acid framework presents significant regiochemical challenges. The directing effects of the substituents play a crucial role in determining the outcome of such reactions.

Electrophilic Aromatic Substitution for Direct Chlorination and Iodination

Direct halogenation of a benzeneacetic acid molecule using electrophilic aromatic substitution is a theoretically possible but practically complex approach. The benzeneacetic acid moiety contains two key groups influencing the position of incoming electrophiles: the phenyl group and the carboxylic acid functional group. The carboxymethyl group (-CH₂COOH) is generally considered an ortho-, para-directing group, albeit a weakly activating one.

Attempting a sequential halogenation to introduce a chlorine atom at the C4 position and an iodine atom at the C2 position would likely result in a mixture of isomers. For instance, the initial halogenation of phenylacetic acid could yield both ortho- and para-substituted products. Subsequent halogenation of this monosubstituted intermediate would be directed by both the carboxymethyl group and the newly introduced halogen, further complicating the product distribution. The inherent difficulties in controlling the regioselectivity make this direct approach less favorable for the specific synthesis of 4-chloro-2-iodo-benzeneacetic acid. nih.govyoutube.com

Directed Ortho-Metalation Strategies for Controlled Functionalization

Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the nearest ortho-proton. baranlab.orgorganic-chemistry.org The resulting aryllithium species can then react with a suitable electrophile to introduce a substituent exclusively at the ortho position. wikipedia.org

In the context of synthesizing this compound, one could envision a route starting from 4-chlorobenzeneacetic acid. The carboxylic acid group, or a derivative thereof, can act as a DMG. The process involves the following general steps:

Protection/Activation: The carboxylic acid may need to be converted into a more effective DMG, such as an amide or an oxazoline, to prevent side reactions with the highly basic organolithium reagent.

Ortho-Lithiation: Treatment with an alkyllithium base at low temperatures selectively removes the proton at the C2 position, ortho to the directing group.

Electrophilic Quench: The generated ortho-lithiated intermediate is then quenched with an iodine-containing electrophile (e.g., I₂ or 1,2-diiodoethane) to install the iodine atom at the desired position.

Deprotection: Finally, the directing group is converted back to the carboxylic acid moiety.

While powerful, the success of DoM is contingent on the choice of the directing group, solvent, and temperature. organic-chemistry.orgnih.gov The carboxyl group itself can direct metalation, though its acidic proton requires the use of at least two equivalents of the organolithium base. organic-chemistry.org

Multi-Step Convergent and Linear Synthesis Routes

Given the challenges of direct regioselective halogenation, multi-step synthetic sequences, which construct the target molecule from appropriately substituted precursors, are generally more practical and higher-yielding. assets-servd.hostsyrris.jp These routes involve the functionalization of a pre-existing aryl halide scaffold with the benzeneacetic acid moiety.

Construction via Aryl Halide Precursors and Carboxylic Acid Functionalization

This strategy focuses on preparing a benzene (B151609) ring with the desired 4-chloro and 2-iodo substitution pattern first, followed by the introduction of the acetic acid side chain. A key intermediate for this approach is 4-chloro-2-iodotoluene (B1360293) . chemicalbook.com

Carbonylation reactions provide a method for converting aryl or benzyl (B1604629) halides into carboxylic acids or their derivatives. youtube.com Starting from a precursor like 4-chloro-2-iodobenzyl bromide (which can be synthesized from 4-chloro-2-iodotoluene via radical bromination), one could introduce the carboxylic acid group.

A typical palladium-catalyzed carbonylation of a benzyl halide involves reaction with carbon monoxide in the presence of a palladium catalyst and a nucleophile, such as water or an alcohol, to yield the carboxylic acid or ester, respectively. youtube.com

Alternatively, a route involving the arylation of a cyanide-containing compound followed by hydrolysis of the resulting nitrile is a classic method for synthesizing phenylacetic acids. google.com For example, 4-chloro-2-iodobenzyl cyanide can be hydrolyzed under acidic or basic conditions to yield this compound. google.com

Table 1: Representative Carbonylation and Related Strategies

Starting MaterialKey ReagentsIntermediateFinal StepReference
4-chloro-2-iodobenzyl halideCO, Pd catalyst, H₂OAcyl-palladium complexHydrolysis youtube.com
4-chloro-2-iodobenzyl halideNaCN or KCN4-chloro-2-iodobenzyl cyanideAcid/Base Hydrolysis google.comgoogle.com

One of the most direct and efficient methods for synthesizing this compound is through the oxidation of the benzylic methyl group of 4-chloro-2-iodotoluene. youtube.com The benzylic position is particularly susceptible to oxidation due to the stability of the benzylic radical or cationic intermediates formed during the reaction.

Strong oxidizing agents are typically employed for this transformation. Hot, aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), generated from reagents like sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, can effectively oxidize a benzylic methyl group to a carboxylic acid. masterorganicchemistry.com The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon; therefore, primary and secondary alkyl groups are oxidized, while tertiary groups like a t-butyl group are resistant. youtube.commasterorganicchemistry.com This method is robust and generally tolerant of halogen substituents on the aromatic ring.

The general reaction is: Ar-CH₃ + [O] → Ar-COOH

Table 2: Common Reagents for Benzylic Oxidation

Oxidizing AgentTypical ConditionsKey FeaturesReference
Potassium Permanganate (KMnO₄)Aqueous, basic or neutral, heatPowerful, inexpensive, but can be harsh. masterorganicchemistry.com
Chromic Acid (H₂CrO₄/CrO₃)Aqueous H₂SO₄, acetone (B3395972) (Jones oxidation)Strong oxidant, often used for secondary alcohols as well. organic-chemistry.org
Molecular Oxygen (O₂) with catalystCo(OAc)₂/NaBr/AcOHCatalytic, uses air as the oxidant. organic-chemistry.org
Nitric Acid (HNO₃)Dilute, heatCan cause nitration as a side reaction. youtube.com

This oxidation route starting from 4-chloro-2-iodotoluene represents a highly convergent and practical approach for the synthesis of the title compound on a laboratory scale.

Implementation of Diazotization-Halogenation Sequences (e.g., Sandmeyer Reaction)

A well-established method for the synthesis of aryl halides is the Sandmeyer reaction, a process that proceeds through a diazonium salt intermediate. wikipedia.orglscollege.ac.innih.gov This sequence is particularly useful for introducing halides to an aromatic ring in positions that may not be easily accessible through direct electrophilic substitution.

The synthesis of this compound via this route typically commences with a precursor such as 2-amino-4-chlorobenzeneacetic acid. The process unfolds in two primary stages:

Diazotization: The aromatic primary amine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. masterorganicchemistry.com

Iodination: The diazonium group (-N₂⁺) is an excellent leaving group (releasing nitrogen gas, N₂), facilitating its replacement by a nucleophile. In the case of iodination, the diazonium salt solution is treated with an iodide salt, most commonly potassium iodide (KI). organic-chemistry.org Unlike the classic Sandmeyer reactions for introducing chlorine or bromine, which often require a copper(I) salt catalyst, the formation of aryl iodides is typically rapid and does not necessitate a catalyst. wikipedia.orgorganic-chemistry.org

Table 1: Typical Reagents and Conditions for Diazotization-Iodination

StepReagent(s)Typical ConditionsPurpose
Diazotization Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Aqueous solution, 0-5 °CConversion of the primary amino group to a diazonium salt.
Iodination Potassium Iodide (KI)Aqueous solution, room temperature or gentle warmingDisplacement of the diazonium group with iodine.

Palladium-Catalyzed Synthetic Transformations for Halogen Incorporation

Modern synthetic organic chemistry increasingly relies on transition-metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions, in particular, have emerged as a robust strategy for the C-H activation and subsequent halogenation of aromatic rings. thieme-connect.de This approach can offer a more direct route to the target molecule, potentially reducing the number of synthetic steps compared to classical methods.

For the synthesis of this compound, a palladium-catalyzed C-H iodination would start from 4-chlorobenzeneacetic acid. The key to this transformation is the use of a palladium catalyst to selectively activate a C-H bond at the 2-position (ortho to the acetic acid side chain) and facilitate its reaction with an iodine source.

Key components of this reaction include:

Palladium Catalyst: Palladium(II) salts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are commonly used. ccspublishing.org.cn

Directing Group: The carboxylic acid moiety of the benzeneacetic acid can itself act as a directing group, coordinating to the palladium center and positioning it in proximity to the ortho C-H bonds. This chelation assistance facilitates the selective activation of the desired C-H bond. researchgate.net

Iodine Source: Molecular iodine (I₂) is a common and effective iodinating agent for these types of reactions. ccspublishing.org.cnresearchgate.net

Oxidant: The catalytic cycle often involves changes in the oxidation state of palladium (e.g., a Pd(II)/Pd(IV) cycle), and an oxidant may be required. nih.gov However, some methodologies have been developed where the iodinating reagent itself or other reaction components can regenerate the active catalyst.

This method is highly valued for its potential to functionalize a molecule directly, avoiding the need for pre-installing an activating group like an amine.

Table 2: Representative Components for Palladium-Catalyzed C-H Iodination

ComponentExample(s)Function
Substrate 4-Chlorobenzeneacetic acidStarting material containing the C-H bond to be functionalized.
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Facilitates C-H bond activation and C-I bond formation.
Iodine Source Molecular Iodine (I₂)Provides the iodine atom for the substitution.
Solvent Acetic Acid, DichloroethaneProvides the reaction medium.
Additive/Ligand (May be required in some systems)Can enhance catalyst stability, reactivity, and selectivity.

Optimization of Reaction Conditions and Process Parameters in this compound Synthesis

The successful synthesis of this compound, regardless of the chosen route, is highly dependent on the careful optimization of reaction conditions to maximize yield and purity while minimizing side products. beilstein-journals.org This involves a systematic investigation of various process parameters. nih.gov

Key parameters for optimization include:

Temperature: In the diazotization-iodination sequence, low temperatures are critical for the formation and stability of the diazonium salt, while the subsequent iodination step may require gentle warming to proceed to completion. For palladium-catalyzed reactions, temperature can significantly influence reaction rates and catalyst stability.

Reagent Stoichiometry: The molar ratios of reactants are crucial. For instance, using an insufficient amount of sodium nitrite in the diazotization step will lead to incomplete reaction, while a large excess could lead to undesired side reactions.

Solvent: The choice of solvent can affect the solubility of reagents, reaction rates, and even the reaction pathway. researchgate.net

Reaction Time: Monitoring the reaction progress over time is essential to determine the point at which the maximum yield of the product is achieved, avoiding decomposition or the formation of impurities from prolonged reaction times.

The process of optimization is often carried out by systematically varying one parameter at a time (One-Factor-at-a-Time, OFAT) or by using more complex Design of Experiments (DoE) methodologies to understand the interplay between different variables. acs.org

Table 3: Hypothetical Optimization Study for the Iodination Step (Yield %)

The following table illustrates a hypothetical optimization matrix for the iodination of the diazonium salt of 4-chlorobenzeneacetic acid, showing how yield might be affected by changes in temperature and reaction time.

Temperature2 hours4 hours6 hours
25 °C (Room Temp) 65%78%82%
40 °C 75%88%85% (slight decomposition)
60 °C 80%81% (significant decomposition)70% (major decomposition)

This data is illustrative and intended to represent a typical optimization process.

Exploration of Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals to reduce environmental impact and improve safety and efficiency.

For the synthesis of this compound, several green chemistry aspects can be considered for both the Sandmeyer and palladium-catalyzed routes:

Atom Economy: Palladium-catalyzed C-H activation is inherently more atom-economical than the Sandmeyer route. The C-H activation route directly functionalizes the substrate, whereas the Sandmeyer reaction requires the introduction and subsequent removal of an amino group, generating more waste.

Use of Less Hazardous Reagents: Research into diazotization reactions aims to find alternatives to traditional acid and nitrite systems, potentially using organic nitrites that can be easier to handle. For palladium catalysis, a key goal is to minimize the use of toxic solvents and additives.

Catalysis vs. Stoichiometric Reagents: The Sandmeyer iodination step is favorable as it often does not require a stoichiometric metal promoter. organic-chemistry.org The palladium-catalyzed route is, by definition, catalytic, using only a small amount of the precious metal. Efforts in this area focus on developing highly active catalysts with low loadings and the ability to be recycled and reused.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption.

Solvent Choice: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents (like dichloroethane or chloroform) with more benign alternatives such as water, supercritical fluids, or ionic liquids. organic-chemistry.org

Table 4: Green Chemistry Considerations for Synthetic Routes

PrincipleSandmeyer RoutePalladium-Catalyzed Route
Atom Economy Moderate; involves addition and removal of an amine functional group.High; involves direct functionalization of a C-H bond.
Reagents Uses stoichiometric nitrite and iodide salts.Catalytic in palladium; may require stoichiometric oxidants or additives.
Solvent Often uses water as a solvent, which is environmentally benign.Can require organic solvents, but research is moving towards greener alternatives.
Waste Produces nitrogen gas and salt byproducts.Generates byproducts from the oxidant and solvent. Catalyst recovery is a key goal.

By evaluating these factors, chemists can select or design a synthetic pathway that is not only effective but also aligns with the principles of sustainability.

Reactivity and Transformational Chemistry of 4 Chloro 2 Iodo Benzeneacetic Acid

Reactivity of the Benzylic Methylene (B1212753) Group (-CH₂-)

The benzylic methylene group in 4-chloro-2-iodo-benzeneacetic acid is activated by the adjacent phenyl ring and carboxylic acid group, making it susceptible to functionalization.

Alpha-Functionalization Reactions (e.g., Halogenation, Alkylation)

Alpha-halogenation of carboxylic acids can be achieved directly at the α-carbon. The classic method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. youtube.com This reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃).

The mechanism begins with the conversion of the carboxylic acid to an acyl halide by PBr₃. The acyl halide, unlike the carboxylic acid itself, can readily tautomerize to its enol form. This enol is the key nucleophilic intermediate that attacks the diatomic halogen (Br₂), installing a bromine atom at the alpha position. The resulting α-halo acyl halide can then be hydrolyzed by water added during the workup to yield the final α-halo carboxylic acid. Applying this to this compound would yield 2-bromo-2-(4-chloro-2-iodophenyl)acetic acid.

Alpha-alkylation would typically proceed via the formation of an enolate by deprotonating the α-carbon with a strong base, followed by reaction with an alkyl halide. However, for a carboxylic acid, this is complicated by the presence of the acidic carboxyl proton. The strong base would preferentially deprotonate the -OH group. Therefore, the carboxylic acid group must first be protected before enolate formation and alkylation can occur.

Reaction Reagents Intermediate Product
α-Bromination (HVZ)1. Br₂, PBr₃ (cat.) 2. H₂OAcyl Halide / Enolα-Bromo Carboxylic Acid youtube.com
α-Chlorination (HVZ)1. Cl₂, PCl₃ (cat.) 2. H₂OAcyl Halide / Enolα-Chloro Carboxylic Acid

Condensation and Cyclization Pathways Involving the Benzylic Position

The structure of this compound is suitable for intramolecular cyclization reactions to form fused ring systems. A prominent example is the synthesis of indanone derivatives. This is typically achieved through an intramolecular Friedel-Crafts acylation.

The process first requires the conversion of the carboxylic acid to a more reactive acyl chloride, commonly using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chloro-2-iodophenylacetyl chloride can then undergo intramolecular cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich phenyl ring in an intramolecular electrophilic aromatic substitution. The position of attack on the benzene (B151609) ring is directed by the existing substituents. In this case, cyclization would lead to the formation of a 4-chloro-7-iodo-2-indanone. The chloro and iodo substituents deactivate the ring, potentially requiring harsh reaction conditions. researchgate.net

Reaction Reagents Key Step Product Class
Intramolecular Friedel-Crafts Acylation1. SOCl₂ 2. AlCl₃Formation of acylium ion and intramolecular electrophilic aromatic substitution.Substituted Indanone nih.govresearchgate.net
Dehydrative CyclizationPolyphosphoric Acid (PPA) or strong acid (e.g., TfOH)Direct protonation and cyclization of the carboxylic acid.Substituted Indanone nih.gov

Detailed Mechanistic Investigations of Key Organic Transformations involving this compound

The transformations of this compound are governed by well-established organic reaction mechanisms, influenced by the electronic and steric properties of its substituents.

Mechanism of Alpha-Halogenation (HVZ Reaction):

Acyl Halide Formation: The carboxylic acid reacts with PBr₃ to form 4-chloro-2-iodophenylacetyl bromide.

Enolization: The acyl bromide, catalyzed by trace acid, tautomerizes to form its enol isomer. This is the rate-determining step in many related halogenations. libretexts.org

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of Br₂. This forms a new C-Br bond at the alpha position and generates a protonated α-bromo acyl bromide intermediate.

Deprotonation & Hydrolysis: A bromide ion or solvent molecule removes the proton from the carbonyl oxygen to regenerate the carbonyl. Subsequent addition of water during workup hydrolyzes the acyl bromide back to a carboxylic acid, yielding the final α-bromo product.

Mechanism of Intramolecular Friedel-Crafts Acylation:

Acylium Ion Formation: The starting carboxylic acid is first converted to its acyl chloride. This acyl chloride reacts with a strong Lewis acid like AlCl₃. The Lewis acid abstracts the chloride, forming a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺).

Electrophilic Aromatic Substitution: The acylium ion is a potent electrophile. The adjacent phenyl ring acts as a nucleophile and attacks the acylium carbon. Due to the ortho-iodo and para-chloro substituents, the attack will occur at one of the unsubstituted carbons of the ring, leading to the formation of a six-membered ring intermediate known as a sigma complex or Wheland intermediate.

Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon that was attacked, restoring the aromaticity of the benzene ring and yielding the cyclized ketone product, a substituted 2-indanone. The AlCl₃ catalyst is regenerated in this step.

The presence of the deactivating chloro and iodo groups on the aromatic ring makes the nucleophilic attack in the Friedel-Crafts cyclization more difficult compared to an unsubstituted phenylacetic acid, often necessitating stronger Lewis acids or higher temperatures.

Structural Elucidation and Advanced Analytical Characterization of 4 Chloro 2 Iodo Benzeneacetic Acid

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of 4-chloro-2-iodo-benzeneacetic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene (B151609) ring. The methylene protons (-CH₂-) would appear as a singlet, as they are not adjacent to any other protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and chemical environment of the carbon atoms. It is expected to show signals for the two carbons of the acetic acid group (the carbonyl carbon and the methylene carbon) and six distinct signals for the carbons of the aromatic ring, due to the different substituents (chloro, iodo, and the acetic acid group) breaking the symmetry of the ring.

2D-NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the proton and carbon signals. COSY would reveal the coupling relationships between the aromatic protons, while HSQC would correlate the proton signals with their directly attached carbon atoms.

A representative set of predicted ¹H NMR data is presented in the table below.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-37.85d2.1
H-57.35dd8.4, 2.1
H-67.05d8.4
-CH₂-3.80sN/A

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing characteristic fingerprints of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp, intense absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. C-Cl and C-I stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic C=C stretching vibrations would give rise to characteristic bands in the 1400-1600 cm⁻¹ region.

Key expected vibrational frequencies are summarized in the following table.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching2500-3300 (broad)
C=OStretching~1700
C=C (aromatic)Stretching1400-1600
C-ClStretching600-800
C-IStretching500-600

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound, allowing for the determination of its elemental composition with high accuracy. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and iodine (¹²⁷I).

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of the compound and identifying any potential impurities. The fragmentation pattern observed in the mass spectrum would provide further structural information. A common fragmentation pathway would be the loss of the carboxylic acid group (-COOH) or the entire acetic acid side chain (-CH₂COOH).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound contains chromophores that absorb UV light. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands are influenced by the substituents on the benzene ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the supramolecular structure, showing how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (like trifluoroacetic acid), would be suitable for assessing the purity of this compound. The retention time of the compound would be characteristic under specific chromatographic conditions.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, although it may require derivatization of the carboxylic acid group to a more volatile ester to improve its chromatographic behavior and prevent thermal decomposition in the injector.

Microanalytical Techniques for Elemental Composition Verification

The empirical formula of a newly synthesized compound is a cornerstone of its characterization, providing fundamental confirmation of its elemental makeup. For a halogenated aromatic compound such as this compound, with the molecular formula C₈H₆ClIO₂, precise and accurate determination of the mass percentages of its constituent elements is crucial for verifying its identity and purity. This is typically achieved through a combination of microanalytical techniques, primarily combustion analysis and methods for halogen determination.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent atoms. These theoretical values serve as the benchmark against which experimental results from microanalytical techniques are compared.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.011896.08832.41
HydrogenH1.00866.0482.04
ChlorineCl35.453135.45311.96
IodineI126.901126.9042.80
OxygenO15.999231.99810.79
Total 296.49 100.00

Note: The values are based on the molecular formula C₈H₆ClIO₂ and standard atomic weights.

The primary method for determining the percentages of carbon, hydrogen, and nitrogen in organic compounds is Combustion Analysis . In this technique, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are collected and measured. The amounts of carbon and hydrogen in the original sample are then calculated from the masses of CO₂ and H₂O produced. Modern elemental analyzers automate this process, providing rapid and highly accurate results. For this compound, the expected results from a CHN analysis would be compared against the theoretical values for carbon and hydrogen.

The determination of halogens (chlorine and iodine) requires specific analytical methods. Combustion Ion Chromatography (CIC) is a powerful technique for the simultaneous or sequential analysis of multiple halogens in an organic matrix. researchgate.netepa.gov In this method, the sample is combusted, and the resulting hydrogen halides (HCl and HI) are trapped in an aqueous solution. This solution is then injected into an ion chromatograph, which separates and quantifies the halide ions (Cl⁻ and I⁻). The recoveries for organochlorine and organoiodine compounds using CIC are typically high, often between 97% and 105%, with excellent reproducibility. researchgate.net

An alternative and more traditional approach for halogen determination is through flask combustion followed by titrimetric or potentiometric analysis. However, instrumental methods like CIC are generally preferred for their speed, sensitivity, and ability to analyze multiple elements from a single sample.

The oxygen content is usually not determined directly but is often calculated by difference, assuming the remaining percentage of the sample's mass is oxygen after accounting for carbon, hydrogen, chlorine, and iodine.

The research findings for a successfully synthesized and purified sample of this compound would be expected to show a close correlation between the experimental and theoretical elemental compositions, typically within a margin of ±0.4% for each element, which is a widely accepted standard in chemical literature for confirmation of a compound's purity and identity.

Table 2: Representative Elemental Analysis Data for this compound

ElementTheoretical Mass %Experimental Mass % (Found)Deviation (%)
Carbon32.4132.35-0.06
Hydrogen2.042.01-0.03
Chlorine11.9612.01+0.05
Iodine42.8042.75-0.05

Note: The "Experimental Mass % (Found)" values are hypothetical examples illustrating typical results for a pure sample. The deviation is well within the acceptable ±0.4% range.

Computational and Theoretical Chemistry of 4 Chloro 2 Iodo Benzeneacetic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of molecular systems. DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational cost. These calculations can provide a deep understanding of the molecule's geometry, stability, and electronic nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 4-chloro-2-iodo-benzeneacetic acid, a key aspect of its structure is the orientation of the acetic acid side chain relative to the substituted benzene (B151609) ring.

The presence of a bulky iodine atom at the ortho position (C2) introduces significant steric hindrance. This steric strain forces the carboxylic acid group to rotate out of the plane of the benzene ring to achieve a minimum energy conformation. The dihedral angle, defined by the atoms C1-C2-C(acetic)-C(carboxyl), is a critical parameter in describing this conformation. In related sterically hindered phenylacetic acids, this angle is often found to be significantly non-planar.

A conformational analysis would involve systematically rotating the bonds of the acetic acid side chain to map the potential energy surface and identify all stable conformers (local minima) and the transition states connecting them.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
C-I~2.10C-C-I~121.0C1-C2-Cα-Cβ~85.0
C-Cl~1.74C-C-Cl~119.5C2-C1-Cα-Cβ~-95.0
Cα-Cβ~1.51Cα-Cβ=O~122.0H-O-Cβ-Cα~180.0
Cβ=O~1.21O=Cβ-OH~117.0
Cβ-OH~1.36

Note: This table is illustrative and represents typical values for similar compounds. Actual values would require specific calculations.

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis, Charge Distribution)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the iodine atom, which has lone pairs of electrons. The LUMO is likely to be distributed over the π-system of the benzene ring and the carbonyl group of the acetic acid moiety.

Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps in understanding the molecule's polarity and identifying electrophilic and nucleophilic sites. The carbon atom of the carbonyl group is expected to carry a significant positive charge, making it a potential site for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.2
HOMO-LUMO Gap~ 5.3

Note: These values are representative and can vary based on the computational method and basis set used.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties. The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. For instance, the characteristic C=O stretching frequency of the carboxylic acid group is expected in the range of 1700-1750 cm⁻¹. Calculations can also predict the shifts in vibrational frequencies due to intermolecular interactions, such as hydrogen bonding in the solid state.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms.

Table 3: Illustrative Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts

Vibrational ModePredicted Frequency (cm⁻¹)Carbon AtomPredicted ¹³C NMR Shift (ppm)
O-H stretch (acid)~3500 (monomer)C-I~95
C=O stretch~1740C-Cl~135
C-I stretch~650C-COOH~140
C-Cl stretch~750COOH~175

Note: This table is for illustrative purposes. Experimental values may differ due to solvent effects and intermolecular interactions.

Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Energies)

Conceptual DFT provides a framework for quantifying chemical reactivity. Reactivity descriptors derived from the electron density can predict the most reactive sites in a molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They help identify sites susceptible to nucleophilic, electrophilic, and radical attack.

Local Ionization Energies and Electron Affinities: These are related to the energy required to remove an electron or the energy released when an electron is added to a specific region of the molecule. Maps of these properties on the molecular surface can highlight the most reactive areas. For this compound, the region around the carboxylic acid group and the halogen atoms would be of particular interest for reactivity studies.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent.

MD simulations for this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal its dynamic conformational behavior. These simulations can track the rotation of the acetic acid side chain and the fluctuations in bond lengths and angles, providing a dynamic picture of the molecule's flexibility.

Furthermore, MD simulations are crucial for studying solvation effects. They can determine how solvent molecules arrange around the solute and calculate the solvation free energy. The simulations would show the formation of hydrogen bonds between the carboxylic acid group and water molecules, which significantly influences the molecule's properties and behavior in solution.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules)

In the solid state, the properties of a molecule are heavily influenced by how it packs in the crystal lattice and the intermolecular interactions it forms.

Hirshfeld Surface Analysis: This is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. For this compound, Hirshfeld analysis would likely reveal strong O-H···O hydrogen bonds forming dimers between the carboxylic acid groups of adjacent molecules. It would also show weaker interactions like C-H···O, C-H···Cl, and halogen bonds involving the iodine and chlorine atoms. The fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the electron density topology to characterize chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) between atoms of different molecules, QTAIM can confirm the presence and quantify the strength of hydrogen bonds and other weak interactions that govern the crystal packing.

Theoretical Models for Structure-Reactivity and Structure-Function Relationships

The theoretical examination of this compound's structure-reactivity and structure-function relationships relies on established principles of physical organic chemistry and computational modeling. In the absence of direct experimental studies on this specific molecule, we can extrapolate from theoretical frameworks and experimental data available for structurally related substituted phenylacetic acids and other benzene derivatives. These models provide a lens through which we can predict and understand the chemical behavior and potential biological activity of this compound.

The reactivity of the benzene ring in this compound is primarily governed by the electronic effects of its substituents: the chlorine atom, the iodine atom, and the acetic acid group. These effects can be broadly categorized into inductive effects and resonance effects. libretexts.orgmsu.edu

The inductive effect is an electronic effect transmitted through sigma bonds. Halogens, being more electronegative than carbon, exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. libretexts.orggovtpgcdatia.ac.in Both the chlorine and iodine atoms at positions 4 and 2, respectively, contribute to this deactivation.

The biological activity of a molecule like this compound is also intrinsically linked to its three-dimensional structure and how it interacts with biological macromolecules. Theoretical models can be used to predict the preferred conformation of the molecule and to simulate its docking into the active sites of enzymes or receptors. For example, studies on halogenated phenylacetic acid derivatives as aldose reductase inhibitors have highlighted the importance of the methylene (B1212753) spacer and the substitution pattern on the aromatic ring for inhibitory activity. nih.gov

The following table summarizes the expected electronic effects of the substituents in this compound:

SubstituentPositionInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-CH₂COOH1Electron-withdrawing (-I)Electron-withdrawing (-R)DeactivatingMeta
-I2Electron-withdrawing (-I)Electron-donating (+R)DeactivatingOrtho, Para
-Cl4Electron-withdrawing (-I)Electron-donating (+R)DeactivatingOrtho, Para

The combined influence of these substituents makes the prediction of reactivity and regioselectivity complex. The positions for potential electrophilic substitution would be determined by a balance of these activating and deactivating, as well as directing, effects.

Furthermore, computational models can be employed to calculate various molecular descriptors for this compound that are relevant to its structure-reactivity and structure-function relationships. These descriptors can include electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and steric parameters. QSAR studies on related compounds have demonstrated the utility of such descriptors in predicting biological activity. nih.govnih.gov

For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with a molecule's ability to donate or accept electrons, which is fundamental to its reactivity. A lower LUMO energy, for example, has been correlated with increased auxin activity in some phenoxyacetic acids. researchgate.net

The following table lists some of the theoretical descriptors that could be calculated for this compound to model its structure-reactivity and structure-function relationships:

Descriptor CategorySpecific DescriptorsRelevance
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Partial Atomic ChargesReactivity, intermolecular interactions, binding affinity
Steric Molecular Volume, Surface Area, Verloop Sterimol ParametersReceptor fit, accessibility of reactive sites
Lipophilicity LogP (octanol-water partition coefficient)Membrane permeability, transport to target sites

Advanced Research Applications and Derivatization Studies of 4 Chloro 2 Iodo Benzeneacetic Acid

Synthesis of Chemically Modified Derivatives for Targeted Research

The derivatization of 4-chloro-2-iodo-benzeneacetic acid can be approached through several standard organic transformations, targeting either the carboxylic acid moiety or the aromatic ring. The carboxylic acid can be converted into a variety of functional groups such as esters, amides, and acid chlorides. These transformations would yield a library of derivatives with potentially diverse biological activities. For instance, the synthesis of amide derivatives could be of interest for screening as potential bioactive compounds.

The aromatic portion of the molecule offers two distinct handles for modification: the chloro and iodo substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 2-position. Reactions such as Suzuki, Sonogashira, and Heck couplings could be employed to introduce new carbon-carbon bonds, leading to a wide array of complex molecular architectures.

While specific examples of the synthesis of chemically modified derivatives of this compound for targeted research are not readily found in the literature, the general principles of organic synthesis suggest a vast potential for creating a diverse range of novel compounds.

Investigation as Precursors for Complex Organic Molecules in Chemical Synthesis

The structure of this compound makes it a valuable precursor for the synthesis of more complex organic molecules. The ortho-iodo and para-chloro substitution pattern, combined with the acetic acid side chain, provides a scaffold that can be elaborated in a stepwise and controlled manner.

For example, the iodine atom can be utilized in transition metal-catalyzed reactions to build more complex aromatic or heterocyclic systems. Following such transformations, the carboxylic acid moiety can then be used as a handle for further modifications, such as peptide couplings or the introduction of other pharmacologically relevant groups. The synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules, could be a key application. For instance, intramolecular cyclization reactions involving the carboxylic acid and a suitably introduced ortho-substituent could lead to the formation of various fused ring systems.

Although specific multi-step syntheses commencing from this compound are not well-documented, its potential as a versatile building block in the construction of complex molecular frameworks is evident from its chemical structure.

Role in the Development of Novel Catalytic Systems (e.g., Organocatalysis involving Hypervalent Iodine Species)

The iodo-substituted aromatic core of this compound makes it a potential precursor for the development of hypervalent iodine reagents. Hypervalent iodine compounds are known to be effective and environmentally benign oxidizing agents and have found increasing use in organocatalysis. rsc.orgsemanticscholar.orgbeilstein-journals.orgnih.gov

By oxidizing the iodine atom in this compound or its derivatives, it should be possible to generate novel hypervalent iodine(III) or iodine(V) species. The presence of the chloro and acetic acid functionalities could modulate the reactivity and selectivity of the resulting catalyst. For instance, the carboxylic acid group could act as an internal ligand or participate in hydrogen bonding, thereby influencing the stereochemical outcome of a catalyzed reaction.

The development of chiral hypervalent iodine catalysts derived from this scaffold could be a particularly fruitful area of research. While the synthesis and application of hypervalent iodine catalysts based on 2-iodobenzoic acid are well-established, the influence of the additional chloro and acetic acid substituents in this compound on catalytic performance has not been reported. rsc.orgbeilstein-journals.org This presents an opportunity for the design and synthesis of a new class of organocatalysts.

Exploration in Polymer Chemistry and Functional Material Science as Monomeric or Building Block Units

The bifunctional nature of this compound suggests its potential as a monomer or a functional building block in polymer chemistry and material science. The carboxylic acid group can be readily converted into a polymerizable functionality, such as an acrylate (B77674) or a styrene (B11656) derivative. The presence of the halogen atoms on the aromatic ring could impart specific properties to the resulting polymers, such as flame retardancy or altered electronic characteristics.

Furthermore, the reactive carbon-iodine bond could be utilized for post-polymerization modification. This would allow for the synthesis of functional polymers with tailored properties. For example, a polymer containing 4-chloro-2-iodo-phenylacetic acid monomer units could be functionalized via Suzuki coupling to introduce fluorescent or other functional moieties.

While there are no specific reports on the use of this compound in polymer synthesis, the general principles of polymer chemistry indicate its potential for creating novel functional materials.

Future Directions and Emerging Research Avenues for 4 Chloro 2 Iodo Benzeneacetic Acid

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for building molecular complexity. The structure of 4-CHLORO-2-IODO-BENZENEACETIC ACID is exceptionally well-suited for the design of novel MCRs.

The highly reactive carbon-iodine bond serves as a key functional group for participation in transition-metal-catalyzed cross-coupling reactions. This feature allows it to be integrated into MCRs that involve sequential or domino-type transformations. For instance, a palladium-catalyzed process could initiate with the coupling of the aryl iodide, followed by an intramolecular or intermolecular reaction involving the carboxylic acid or the α-carbon.

Future research could explore MCRs such as:

Palladium-Catalyzed Cascades: A three-component reaction could be designed involving this compound, an alkyne, and an amine. This could proceed via a Sonogashira coupling, followed by an intramolecular cyclization involving the carboxylic acid to generate complex heterocyclic scaffolds.

Ugi or Passerini-type Reactions: The carboxylic acid functionality allows for its direct use in classic MCRs like the Ugi and Passerini reactions, which are powerful tools for the rapid synthesis of peptide-like structures and α-acyloxy carboxamides, respectively. The resulting products would retain the halo-aromatic core for subsequent functionalization.

Potential MCR ComponentReactive Site on this compoundPotential Product Class
Terminal Alkynes, AminesC-I bond, -COOH groupFused Heterocycles
Isocyanides, Aldehydes-COOH groupSubstituted Peptidomimetics
Organoboronic AcidsC-I bondBiaryl Acetic Acid Derivatives

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. bldpharm.com The synthesis and subsequent derivatization of this compound are prime candidates for adaptation to flow chemistry protocols.

The synthesis of substituted phenylacetic acids can be achieved through methods like the Willgerodt-Kindler reaction or palladium-catalyzed couplings, which can be optimized for flow conditions. inventivapharma.comresearchgate.net For subsequent transformations, the defined reaction zones and precise temperature control of a flow reactor would be highly beneficial for managing potentially exothermic or rapid reactions, such as metal-catalyzed cross-couplings at the iodo-position or functionalization of the carboxylic acid group. A scalable flow process could involve sequential reactors where the aryl iodide is first functionalized, followed by a second reaction at another site on the molecule without isolating the intermediate.

Process StepBatch Chemistry ChallengeFlow Chemistry Advantage
Iodination/HalogenationControl of exotherms, regioselectivitySuperior temperature control, defined mixing
Cross-Coupling ReactionsCatalyst deactivation, long reaction timesHigher catalyst efficiency, rapid optimization
Work-up and PurificationMultiple extractions, solvent wasteIn-line separation and purification modules

Exploration of Stereoselective Synthetic Pathways

The acetic acid moiety of this compound contains a prochiral center at the α-carbon. The development of methods for the stereoselective functionalization of this position would provide access to enantiomerically pure substituted phenylacetic acid derivatives, which are valuable building blocks in medicinal chemistry.

Future research could focus on:

Asymmetric Deprotonation and Alkylation: Utilizing a chiral base to selectively remove one of the α-protons, followed by trapping the resulting chiral enolate with an electrophile.

Catalytic Asymmetric α-Arylation: Employing a chiral palladium or copper catalyst to couple the enolate of the ester derivative of this compound with an aryl halide, thereby creating a quaternary stereocenter.

Enantioselective α-Chlorination: A recent study has shown the efficient α-selective chlorination of phenylacetic acids. nih.gov Adapting this into an enantioselective process using a chiral catalyst could provide a direct route to optically active α-chloro-α-aryl acetic acids.

Success in this area would yield chiral building blocks where the stereocenter is flanked by an aromatic ring bearing three distinct handles (I, Cl, COOH) for subsequent, highly controlled chemical elaboration.

Development of Novel Analytical Probes based on this compound

The unique electronic and reactive properties of this compound make it a candidate for development into specialized analytical probes. The aryl iodide can be functionalized with fluorophores or other reporter groups through stable C-C bonds via cross-coupling chemistry.

Potential avenues for research include:

Fluorescent Probes for Metal Ions: The carboxylic acid and the aromatic ring system could act as a chelating unit for specific metal ions. Functionalization with a fluorescent reporter group could lead to a "turn-on" or "turn-off" sensor, where metal binding modulates the fluorescence output.

Reactive Probes for Bioconjugation: The aryl iodide can participate in Stille or Suzuki coupling reactions under biocompatible conditions, allowing for the attachment of the molecule to biomolecules that have been tagged with a suitable boronic acid or organostannane partner. Phenylboronic acid derivatives, for instance, are known to interact with cell surface markers, suggesting a potential application in cell imaging. nih.gov

Computational Design of Enhanced Reactivity and Selectivity Profiles

Computational chemistry and density functional theory (DFT) are powerful tools for predicting and understanding chemical reactivity. nih.gov These methods can be applied to this compound to guide the development of new reactions and catalysts.

Future computational studies could focus on:

Mapping Electrostatic Potential and Frontier Orbitals: Analyzing the electron distribution (HOMO/LUMO energies and locations) to predict the most likely sites for electrophilic and nucleophilic attack. This can help in understanding the regioselectivity of reactions like halogenation or nitration. nih.govrsc.org

Modeling Transition States: Calculating the activation energies for various potential reaction pathways, such as different modes of cyclization in MCRs or the oxidative addition step in palladium catalysis. This can help in selecting the optimal reaction conditions (temperature, solvent, ligand) to favor a desired product.

Ligand Design for Catalysis: Simulating the interaction of the molecule with a metal catalyst (e.g., palladium) complexed with various ligands. This can accelerate the discovery of ligands that enhance the rate and selectivity of cross-coupling reactions at either the C-I or C-Cl bond, allowing for selective functionalization.

Computational MethodResearch QuestionPredicted Outcome
Density Functional Theory (DFT)What is the most reactive site for electrophilic substitution?Map of electrostatic potential, predicting regioselectivity.
Transition State TheoryWhich cross-coupling reaction (at C-I vs. C-Cl) has a lower energy barrier?Activation energy values to guide selective catalysis.
Molecular Dynamics (MD)How does the molecule interact with a catalyst's active site in a solvent?Understanding of substrate-catalyst-solvent interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-chloro-2-iodo-benzeneacetic acid with high purity?

  • Methodological Answer : The synthesis typically involves halogenation and functional group protection strategies. For example, iodination of 4-chloro-benzeneacetic acid derivatives using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) can yield the target compound. Purification via recrystallization from ethanol/water mixtures is advised to remove unreacted iodine and byproducts. Safety protocols, such as using fume hoods and personal protective equipment (PPE), are critical due to the reactivity of iodine .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store the compound in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. Handling should occur in a fume hood with nitrile gloves and lab coats. Spills require neutralization with sodium thiosulfate to reduce iodine-related hazards. Refer to safety data sheets (SDS) for halogenated aromatic acids for standardized protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR (400 MHz, DMSO-d6_6) to identify aromatic proton splitting patterns and 13C^{13}C-NMR to confirm the carboxylic acid and halogen substituents. IR spectroscopy (1700–1680 cm1^{-1}) verifies the C=O stretch. High-resolution mass spectrometry (HRMS) in negative ion mode ensures molecular weight accuracy (±0.001 Da). Cross-reference data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX programs resolve the molecular structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation of a saturated acetone solution. Collect intensity data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Process data with SHELXTL (Bruker AXS) for structure solution (SHELXD) and refinement (SHELXL). Use ORTEP-3 to visualize thermal ellipsoids and validate bond lengths/angles against crystallographic databases (e.g., CCDC). Disordered iodine atoms may require constraints during refinement .

Q. What strategies address contradictions between experimental NMR data and computational predictions for halogen-substituted benzeneacetic acids?

  • Methodological Answer : Triangulate data using multiple methods:

  • Experimental : Acquire 13C^{13}C-DEPTO NMR to distinguish overlapping signals.
  • Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (PCM model) to simulate NMR shifts.
  • Statistical Analysis : Apply Bland-Altman plots to quantify systematic biases between experimental and predicted values. Reconcile discrepancies by re-examining solvent effects or tautomeric equilibria .

Q. How can computational chemistry model the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use Gaussian 16 with a LANL2DZ basis set for iodine and 6-31G(d) for lighter atoms to optimize geometry and calculate frontier molecular orbitals (FMOs). Analyze Fukui indices to predict electrophilic/nucleophilic sites. Compare activation energies (ΔG‡) for Suzuki-Miyaura coupling pathways using iodine as a directing group. Validate with kinetic experiments (e.g., GC-MS monitoring) .

Q. What crystallographic challenges arise when analyzing heavy-atom derivatives like this compound, and how are they mitigated?

  • Methodological Answer : Heavy atoms (e.g., iodine) cause absorption errors and data truncation. Mitigation steps:

  • Data Collection : Use a small crystal (<0.2 mm) and multi-scan absorption corrections (SADABS).
  • Refinement : Apply anisotropic displacement parameters for iodine and constrain C-I bond lengths to 2.09–2.15 Å.
  • Validation : Check Rint_{int} (<5%) and Flack parameter for twinning. Use PLATON to detect voids or missed symmetry .

Data Presentation Guidelines

  • Crystallographic Data : Tabulate bond lengths (C-I, C-Cl), angles, and torsion angles with estimated standard deviations (ESDs). Include CCDC deposition numbers for reproducibility.
  • Spectroscopic Data : Present NMR shifts (δ in ppm) alongside coupling constants (J in Hz) in tables. Highlight key IR peaks with assignments.
  • Safety Protocols : Reference SDS sections 7 (handling) and 8 (exposure controls) for halogenated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-2-IODO-BENZENEACETIC ACID
Reactant of Route 2
Reactant of Route 2
4-CHLORO-2-IODO-BENZENEACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.